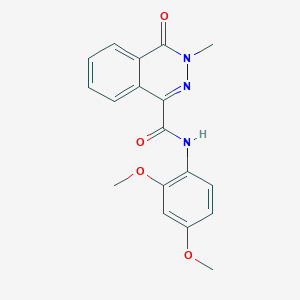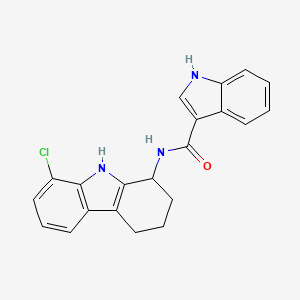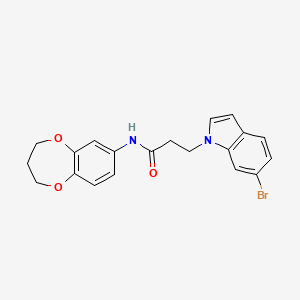![molecular formula C16H21N3O3S B14935751 N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine](/img/structure/B14935751.png)
N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound featuring an indole moiety, an amino group, and a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Group: The indole is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Amide Bond: The ethylated indole is reacted with an isocyanate to form the urea linkage.
Introduction of the Butanoic Acid Backbone: The final step involves the coupling of the urea derivative with a butanoic acid derivative under peptide coupling conditions, using reagents like EDCI and HOBt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated synthesizers can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
(2S)-2-[({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the urea linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted butanoic acid derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (2S)-2-[({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, providing insights into their functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving indoleamine pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and catalysis.
作用机制
The mechanism of action of (2S)-2-[({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The urea linkage and butanoic acid backbone contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
Similar Compounds
Tryptophan: An amino acid with an indole moiety, similar in structure but lacking the urea and butanoic acid components.
Indole-3-acetic acid: A plant hormone with an indole structure, used in plant growth regulation.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring.
Uniqueness
(2S)-2-[({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its combination of an indole moiety, a urea linkage, and a butanoic acid backbone. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C16H21N3O3S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H21N3O3S/c1-23-9-7-14(15(20)21)19-16(22)17-8-6-11-10-18-13-5-3-2-4-12(11)13/h2-5,10,14,18H,6-9H2,1H3,(H,20,21)(H2,17,19,22)/t14-/m0/s1 |
InChI 键 |
VNCIKPIXOOQEIW-AWEZNQCLSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)O)NC(=O)NCCC1=CNC2=CC=CC=C21 |
规范 SMILES |
CSCCC(C(=O)O)NC(=O)NCCC1=CNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-prolinamide](/img/structure/B14935671.png)
![2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14935678.png)
![4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14935684.png)
![N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14935690.png)
![N-(3-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B14935694.png)

![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14935716.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B14935725.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14935727.png)
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B14935743.png)
![methyl 4-({[4-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14935748.png)


![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14935757.png)
